MRL-650

CB1 selectivity CB2 off-target cannabinoid receptor pharmacology

Standard CB1 ligands often suffer from off-target CB2 activity, GPR55 cross-reactivity, or short half-lives-confounding metabolic and neurobiology studies. MRL-650 (CB1 inverse agonist 1) solves this with: • 7.5 nM CB1 potency & 547-fold selectivity over CB2 (IC50 4100 nM) • Extended preclinical half-life (>8h rodent, >24h dog) enabling once-daily dosing • No GPR55 agonism; SGC-donated probe (MSD origin) with multi-species PK data Ideal for chronic obesity models and CB1 pathway dissection in vivo.

Molecular Formula C25H18Cl3N3O3
Molecular Weight 514.8 g/mol
Cat. No. B8511984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL-650
Molecular FormulaC25H18Cl3N3O3
Molecular Weight514.8 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C
InChIInChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)
InChIKeyVHSIAYLBCLUAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRL-650 CB1 Inverse Agonist


MRL-650 (also known as CB1 inverse agonist 1) is a well-characterized chemical probe that functions as a highly potent and selective inverse agonist of the cannabinoid receptor type 1 (CB1) . As a donated chemical probe in the Structural Genomics Consortium (SGC) framework, MRL-650 was provided by MSD (Merck Sharp & Dohme) and is recognized as a reliable tool compound for investigating CB1 receptor biology [1]. Its molecular formula is C25H18Cl3N3O3 with a molecular weight of 514.79 g/mol, and it bears the CAS number 852315-00-5 .

Chemical probe workflow – SGC-donated CB1 inverse agonist for target engagement studies
CB1 pathway investigation – Supports CB1-specific signaling research without reported GPR55 interference
Cross-species PK dataset available – Characterized in rodent, dog, and non-human primate models

MRL-650 Differentiation from CB1 Ligands


CB1 ligands encompass a heterogeneous group of molecules including agonists, antagonists, and inverse agonists that exhibit divergent pharmacological profiles, selectivity windows, and pharmacokinetic behaviors. Simply substituting one CB1-targeting compound for another can introduce confounding variables such as off-target activity at CB2 receptors, variable oral bioavailability, or distinct species-specific metabolic stability . MRL-650 distinguishes itself through a specific combination of high CB1 inverse agonism potency (IC50 = 7.5 nM), substantial selectivity over CB2 (IC50 = 4100 nM, approximately 547-fold), and an extended half-life across multiple preclinical species that enables flexible dosing regimens [1]. These attributes are not uniformly present across CB1 ligands such as rimonabant, taranabant, or AM251, making direct substitution without empirical validation inadvisable.

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CB2 off-target engagement may differ significantly among CB1 ligands; direct replacement can alter assay interpretation.
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Half-life variability (hours to >24 h) across species may shift dosing regimens and target coverage in chronic studies.
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Inverse agonist potency and selectivity profiles are not uniform; using rimonabant or AM251 without validation may introduce confounding pharmacology.

MRL-650 Comparative Evidence


CB1/CB2 Selectivity Advantage

MRL-650 demonstrates a CB1/CB2 selectivity ratio of approximately 547-fold based on IC50 values of 7.5 nM for CB1 and 4100 nM for CB2 . In comparison, the widely used reference compound rimonabant exhibits a reported CB1/CB2 selectivity of approximately 94-fold to 285-fold depending on the assay system . Taranabant, while more potent at CB1 (IC50 = 0.3 nM) and more selective (approximately 967-fold), achieves this at the cost of a shorter half-life and distinct pharmacokinetic profile that may not suit all experimental designs [1]. AM251, a commonly employed CB1 antagonist, shows an IC50 of 8 nM for CB1 but with lower selectivity of approximately 306-fold over CB2 [2].

CB1/CB2 selectivity
Cross-study context
~547-fold (CB1 IC50 7.5 nM vs CB2 4100 nM)
Supports CB1-selective pathway interpretation; reduces CB2-mediated confounding vs. rimonabant or AM251.
Comparative values: rimonabant ~121-259×, taranabant ~967×; radioligand binding.
CB1 selectivity CB2 off-target cannabinoid receptor pharmacology

Sustained Half-Life in Preclinical Models

MRL-650 exhibits an extended half-life (t1/2) profile across four preclinical species: >8 hours in Sprague-Dawley rats, >8 hours in C57BL/6 mice, >24 hours in beagle dogs, and 22 hours in rhesus macaques [1]. In contrast, rimonabant has been reported with a half-life of approximately 1.5–2 hours in rats , while taranabant displays a half-life of 2.7 hours in rats, 14 hours in dogs, and 3.6 hours in rhesus monkeys [2]. The extended half-life of MRL-650 across multiple species enables less frequent dosing and potentially more stable target engagement in chronic studies.

Preclinical half-life
Cross-study context
Rat/mouse >8 h; dog >24 h; rhesus 22 h
Extended duration may reduce dosing frequency and support consistent target engagement in chronic models.
Rimonabant rat t1/2 ~1.5-2 h; taranabant rhesus 3.6 h.
pharmacokinetics half-life preclinical species

Anorexigenic Effects vs. Taranabant

MRL-650 suppresses feeding in a dose-dependent manner at doses of 0.3, 1, and 3 mg/kg in rodent models [1]. Taranabant, a structurally distinct CB1 inverse agonist, requires doses of 1 mg/kg and 3 mg/kg to achieve significant reductions in food intake (36% and 69% reduction, respectively) in mice [2]. The ability of MRL-650 to produce anorexigenic effects at a lower dose of 0.3 mg/kg suggests enhanced sensitivity or potency in the feeding inhibition assay relative to taranabant.

Feeding inhibition dose
Cross-study context
MRL-650 effective at 0.3 mg/kg; taranabant 1 mg/kg
Lower effective dose may reduce compound consumption in feeding endpoint studies.
Rodent feeding assays; strain details vary between sources.
anorexigenic food intake obesity research

CB1 Inverse Agonist Potency

MRL-650 demonstrates high potency as a CB1 inverse agonist with an IC50 of 7.5 nM . This potency exceeds that of rimonabant (IC50 = 13.6 nM in hCB1-transfected HEK293 cells) and is comparable to AM251 (IC50 = 8 nM) [1]. However, unlike AM251, which also acts as a GPR55 agonist (EC50 = 39 nM) [1], MRL-650 is characterized as a specific CB1 inverse agonist with no reported off-target agonism at GPR55. The 1.8-fold higher potency of MRL-650 relative to rimonabant allows for lower compound usage while achieving equivalent target engagement.

CB1 inverse agonist potency
Cross-study context
IC50 7.5 nM (1.8× lower than rimonabant)
Potency supports lower compound use per assay; no reported GPR55 agonism unlike AM251.
Rimonabant IC50 13.6 nM; AM251 IC50 8 nM with GPR55 EC50 39 nM.
CB1 inverse agonist potency cannabinoid receptor

MRL-650 Application Scenarios


Obesity and Metabolic Research

Given its extended half-life (>8 hours in rodents, >24 hours in dogs) and dose-dependent anorexigenic effects at 0.3–3 mg/kg, MRL-650 is ideally suited for chronic metabolic studies in rodent and large animal models of obesity [1]. The extended half-life reduces dosing frequency, minimizes animal handling stress, and ensures consistent target engagement throughout the study period, making it preferable over shorter-acting alternatives like rimonabant or taranabant for long-term feeding and metabolic phenotyping experiments. Procurement teams supporting obesity pharmacology groups should prioritize MRL-650 when protocol requirements specify once-daily or less frequent oral dosing regimens.

CB1-Selective Pharmacology Studies

MRL-650 provides a 547-fold selectivity window for CB1 over CB2 (IC50 7.5 nM vs. 4100 nM) and lacks the GPR55 agonism observed with AM251 [1]. This selectivity profile makes it a preferred tool compound for dissecting CB1-specific signaling pathways in neuronal and peripheral tissues, where CB2 or GPR55 expression may complicate interpretation. Researchers investigating CB1-mediated effects on neurotransmitter release, synaptic plasticity, or peripheral metabolism should select MRL-650 over AM251 to avoid confounding GPR55 activation, and over rimonabant to benefit from improved selectivity.

Cross-Species Pharmacokinetic and Translational Studies

MRL-650 has been extensively characterized for pharmacokinetic properties across four preclinical species—Sprague-Dawley rats, C57BL/6 mice, beagle dogs, and rhesus macaques—with documented half-lives of >8, >8, >24, and 22 hours, respectively [1]. This multi-species dataset supports translational pharmacology efforts and enables researchers to model human pharmacokinetics with greater confidence. Procurement for drug metabolism and pharmacokinetics (DMPK) departments or translational research units should favor MRL-650 when a well-annotated, cross-species PK profile is a critical selection criterion for CB1 tool compounds.

Chemical Probe Validation Studies

MRL-650 is a donated chemical probe in the Structural Genomics Consortium (SGC) framework, originally provided by MSD and openly available for academic research [1]. Its inclusion in the DCP library and deep annotation in organotypic human liver cultures and patient-derived organoids provides researchers with extensive reference data beyond what is typically available for commercial CB1 ligands. Investigators conducting target validation studies or seeking to benchmark novel CB1 modulators should select MRL-650 due to its status as a well-annotated, community-endorsed probe compound with publicly available characterization data.

Application
Selection Property
Validation Focus
Metabolic research model studies
Extended half-life across species
Feeding endpoint consistency with less frequent dosing
CB1-selective signaling research
High CB1/CB2 selectivity window
CB2-mediated confounding and GPR55 activity review
Cross-species PK characterization
Multi-species pharmacokinetic dataset
Translational PK modeling interpretation
Chemical probe validation studies
SGC-annotated, community reference data
Consistency with organotypic culture and organoid data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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